Cas no 2248415-94-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate 化学的及び物理的性質
名前と識別子
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- EN300-6520883
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate
- 2248415-94-1
-
- インチ: 1S/C19H12FN3O4/c1-22-10-12(9-21-22)11-6-7-16(20)15(8-11)19(26)27-23-17(24)13-4-2-3-5-14(13)18(23)25/h2-10H,1H3
- InChIKey: UHNVPESTVNQQGP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=NN(C)C=1
計算された属性
- せいみつぶんしりょう: 365.08118403g/mol
- どういたいしつりょう: 365.08118403g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520883-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 5.0g |
$2816.0 | 2025-03-14 | |
Enamine | EN300-6520883-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 2.5g |
$1903.0 | 2025-03-14 | |
Enamine | EN300-6520883-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 10.0g |
$4176.0 | 2025-03-14 | |
Enamine | EN300-6520883-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 0.1g |
$855.0 | 2025-03-14 | |
Enamine | EN300-6520883-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 0.5g |
$933.0 | 2025-03-14 | |
Enamine | EN300-6520883-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 1.0g |
$971.0 | 2025-03-14 | |
Enamine | EN300-6520883-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 0.25g |
$893.0 | 2025-03-14 | |
Enamine | EN300-6520883-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate |
2248415-94-1 | 95.0% | 0.05g |
$816.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS No. 2248415-94-1)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS No. 2248415-94-1) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the isoindole-1,3-dione core and fluorinated benzoate moiety, make it a subject of interest for drug discovery and material science applications. This article delves into its properties, synthesis, and relevance in contemporary research, addressing common queries such as "what is the role of fluorinated compounds in drug design" and "how are heterocyclic scaffolds used in medicinal chemistry."
From a structural perspective, the molecule combines a 1H-isoindole-1,3(2H)-dione derivative with a 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate group. This hybrid architecture is particularly noteworthy due to the growing demand for fluorinated bioactive molecules in the pharmaceutical industry. Fluorination is a key strategy to enhance metabolic stability, bioavailability, and binding affinity, as seen in blockbuster drugs like fluoxetine and levofloxacin. Researchers often search for "benefits of fluorine in drug molecules" or "pyrazole derivatives in drug discovery," highlighting the relevance of this compound in modern therapeutics.
The synthesis of CAS No. 2248415-94-1 typically involves multi-step organic transformations, including esterification and heterocyclic coupling reactions. A critical step is the introduction of the 1-methyl-1H-pyrazol-4-yl group, which contributes to the compound's potential as a kinase inhibitor or GPCR modulator. Such scaffolds are frequently explored in oncology and inflammation research, aligning with trending searches like "small molecule kinase inhibitors 2024" or "GPCR-targeted drug development." The isoindole-1,3-dione fragment further adds to its versatility, as this motif is prevalent in PDE4 inhibitors and photodynamic therapy agents.
In agrochemical applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate may serve as a precursor for novel pesticides or herbicides. The pyrazole and fluorobenzene functionalities are known to improve lipophilicity and target specificity in crop protection agents. This aligns with industry trends toward "low-residue agrochemicals" and "environmentally friendly fluorinated pesticides," topics frequently queried by agricultural researchers.
Analytical characterization of this compound involves advanced techniques such as HPLC-MS, NMR (particularly 19F-NMR for the fluorine moiety), and X-ray crystallography. These methods address common questions like "how to analyze fluorinated pharmaceutical intermediates" or "NMR challenges in heterocyclic compound identification." The compound's physicochemical properties—including logP, solubility, and thermal stability—are critical for formulation scientists, as reflected in searches for "API salt selection strategies" and "improving drug-like properties of lead compounds."
From an intellectual property standpoint, CAS 2248415-94-1 represents an emerging chemical space with patent activity in multiple jurisdictions. Its structural novelty makes it a candidate for "fragment-based drug design" (a hot topic in 2024) and "scaffold hopping in medicinal chemistry." The presence of both hydrogen bond acceptors (carbonyl groups) and donors (NH in isoindole) allows for diverse target interactions, explaining its appeal in virtual screening campaigns.
Environmental and regulatory considerations for this compound follow standard protocols for fluorinated organics. While not classified as hazardous, proper handling is advised due to its potential photosensitivity—a property that actually benefits applications in "photoaffinity labeling probes" (a niche but growing research area). This dual nature addresses both safety concerns and functional utility, balancing queries like "handling fluorinated lab chemicals" with "photoreactive tools for target identification."
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoate exemplifies the convergence of cutting-edge chemical design with practical applications. Its multifaceted nature caters to diverse scientific inquiries—from "fluorine's role in CNS drugs" to "heterocycle synthesis optimization." As research progresses, this compound may well emerge as a key player in next-generation therapeutics and specialty chemicals, bridging the gap between academic innovation and industrial implementation.
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